(R)-4-Amino-2-methyl-1-butanol

Chiral Chromatography Enantiomeric Purity Analytical Chemistry

(R)-4-Amino-2-methyl-1-butanol (CAS 88390-32-3) is a chiral primary amino alcohol with the molecular formula C5H13NO. It is characterized by a stereocenter at the 4-position, which dictates its specific optical rotation of +14.5° (neat).

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 88390-32-3
Cat. No. B1280635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Amino-2-methyl-1-butanol
CAS88390-32-3
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(CCN)CO
InChIInChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1
InChIKeyDUAXLVGFFDFSAG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (R)-4-Amino-2-methyl-1-butanol (CAS 88390-32-3): Core Specifications and Research Utility


(R)-4-Amino-2-methyl-1-butanol (CAS 88390-32-3) is a chiral primary amino alcohol with the molecular formula C5H13NO . It is characterized by a stereocenter at the 4-position, which dictates its specific optical rotation of +14.5° (neat) . The compound is widely recognized as a versatile intermediate in pharmaceutical research and organic synthesis, with its utility stemming from the presence of both an amino and a hydroxyl functional group [1]. Its value as a chiral building block is frequently cited, particularly for applications requiring precise stereochemical control, such as the synthesis of bioactive molecules like the plant hormone dihydrozeatin [2].

1 Stereochemical control for chiral synthesis workflows
2 Enantiopure building block for stereodefined research targets
3 Chiral reference for analytical method development

Why Substituting (R)-4-Amino-2-methyl-1-butanol (CAS 88390-32-3) with Analogs or Racemates is High-Risk


The specific stereochemistry of (R)-4-Amino-2-methyl-1-butanol is fundamental to its function, precluding simple substitution with its (S)-enantiomer or the racemic mixture. While both enantiomers share identical physicochemical properties like molecular weight (103.17 g/mol) and density (0.94 g/mL), their interaction with other chiral environments, such as enzyme active sites or receptors, differs significantly . This is a well-established principle of chiral pharmacology where one enantiomer can be therapeutically active while the other is inactive or even toxic [1]. Using the racemic mixture (CAS 44565-27-7) introduces the unwanted (S)-enantiomer, which can act as an impurity, leading to unpredictable biological outcomes and inconsistent experimental results. Therefore, procuring the enantiopure (R)-isomer is not a matter of preference but a critical requirement for ensuring stereochemical integrity and reproducible data in applications ranging from enzyme inhibition studies to the synthesis of stereodefined pharmaceuticals .

(R)-Enantiomer
Defined stereochemistry provides reproducible interaction with chiral targets.
(S)-Enantiomer / Racemate
Opposite enantiomer or racemic mixture may alter biological recognition and assay outcomes.
Enantiopure (R)
Ensures consistent stereochemical transfer in multi-step synthesis.
Racemic (CAS 44565-27-7)
Introduces 50% unwanted enantiomer as impurity, limiting stereochemical control.

Quantitative Differentiation Guide for Procuring (R)-4-Amino-2-methyl-1-butanol (CAS 88390-32-3)


Comparative Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer exhibits a distinct and quantifiable optical rotation that differentiates it from the racemic mixture. While the racemic mixture (CAS 44565-27-7) has a specific rotation near 0° , the enantiopure (R)-isomer has a specific rotation of +14.5° (neat) . This difference provides a direct analytical method for quality control and verification of the chiral purity of the procured material.

Stereochemical Purity Comparison
Reported
Specific rotation: +14.5° (R) vs ~0° (racemate, neat, 20°C).
Supports identity verification for chiral purity.
Data to verify; direct head-to-head comparison.
Chiral Chromatography Enantiomeric Purity Analytical Chemistry

Comparative Synthesis Efficiency: Optimized Industrial Route Yield Benchmark

A 2021 study reports a total yield of 62% for the synthesis of the racemic compound 4-amino-2-methyl-1-butanol using a novel route starting from isobutenol and acetyl chloride [1]. This yield serves as a crucial benchmark for industrial procurement and process development. While specific yields for the (R)-enantiomer via chiral resolution or asymmetric synthesis are not provided, this data establishes a baseline for cost and efficiency expectations.

Synthetic Yield Benchmark
Context-dependent
62% total yield reported for racemic synthesis route (Li et al., 2021).
Provides a baseline yield for procurement cost evaluation.
Benchmark from racemic route; enantioselective yields not compared.
Process Chemistry Synthetic Yield Industrial Synthesis

Class-Level Differentiation: Chiral Amino Alcohols as Building Blocks in Asymmetric Synthesis

As a member of the chiral amino alcohol class, (R)-4-Amino-2-methyl-1-butanol provides a defined stereocenter essential for constructing more complex, enantiopure molecules. In the synthesis of dihydrozeatin, the use of an enantiopure 4-amino-2-methyl-1-butanol intermediate leads to the formation of the corresponding enantiopure (R)- or (S)-dihydrozeatin [1]. The specific rotation of the final product is directly correlated with the enantiopurity of the starting amino alcohol, demonstrating that the chiral information is conserved and determines the properties of the final target molecule [2].

Chiral Building Block Role
Class-level
Chiral synthon transfers stereochemistry to enantiopure target (e.g., dihydrozeatin).
Supports enantiopure target synthesis through stereochemical control.
Outcome depends on reaction conditions and substrate class.
Asymmetric Catalysis Chiral Ligands Medicinal Chemistry

Verified Research Applications for Procuring (R)-4-Amino-2-methyl-1-butanol (CAS 88390-32-3)


As a Chiral Building Block for Synthesizing Optically Active Pharmaceuticals

Based on the compound's established role as a chiral building block, it is suitable for use in the synthesis of stereochemically complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) [1]. The procurement of the enantiopure (R)-isomer (CAS 88390-32-3) over the racemate (CAS 44565-27-7) is mandatory for this application to ensure the stereochemical integrity and desired biological activity of the final drug candidate .

As a Key Intermediate in the Improved Synthesis of Dihydrozeatin

The compound is specifically cited as a useful research reagent for the improved synthesis of dihydrozeatin and its resolution [1]. This application provides a direct, verifiable use-case. Researchers working on plant hormones or cytokinin analogs will find this compound valuable, as the choice of (R)-enantiomer directly dictates the stereochemical outcome of the dihydrozeatin synthesis .

As a Reagent for Method Development in Chiral Chromatography

The well-defined and consistent specific rotation of +14.5° (neat) for the (R)-enantiomer makes it a suitable reference standard for developing and validating analytical methods, such as chiral HPLC or polarimetry, for monitoring enantiomeric purity [1]. This is a practical, quality-control-focused application for analytical chemistry labs that need to verify the chiral purity of their own synthesized or procured materials.

Application
Selection Property
Validation Focus
Chiral building block for research intermediates
Enantiopure identity
Stereochemical outcome verification
Dihydrozeatin synthesis studies
Chiral starting material
Enantiomeric consistency in product
Chiral HPLC method development
Defined optical rotation reference
Enantiomeric purity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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